3-(2,5-Difluorophenyl)propanenitrile

Physicochemical profiling Lipophilicity Medicinal chemistry

3-(2,5-Difluorophenyl)propanenitrile (CAS 1057676-35-3) is a fluorinated aromatic nitrile that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The compound features a propanenitrile chain linked to a 2,5-difluorophenyl ring, offering a unique combination of electronic properties and reactivity.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
Cat. No. B13636385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)propanenitrile
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC#N)F
InChIInChI=1S/C9H7F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2
InChIKeySPTZKVGHAQARSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)propanenitrile: A Fluorinated Nitrile Building Block for Precision Synthesis


3-(2,5-Difluorophenyl)propanenitrile (CAS 1057676-35-3) is a fluorinated aromatic nitrile that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The compound features a propanenitrile chain linked to a 2,5-difluorophenyl ring, offering a unique combination of electronic properties and reactivity. The nitrile group enables diverse transformations—including reduction to primary amines and hydrolysis to carboxylic acids—while the 2,5-difluorophenyl moiety provides enhanced metabolic stability and target-binding potential. Commercial suppliers typically offer this compound at 98% purity, stored at 2–8°C under inert conditions, underscoring its suitability for demanding research applications.

Functional group Nitrile for amine and acid transformations
Substitution pattern 2,5-Difluorophenyl motif for SAR and medicinal chemistry
Purity grade High purity suitable for demanding synthetic sequences

Why 2,5-Difluorophenylpropanenitriles Cannot Be Simply Interchanged: The Critical Role of Fluorine Position


In-class difluorophenylpropanenitrile analogs share a common molecular formula (C₉H₇F₂N) and molecular weight (~167.16 g/mol), but the positioning of fluorine atoms dramatically alters their physicochemical and biological profiles. The 2,5-substitution pattern generates a distinct dipole moment and electronic distribution compared to 2,4- or 2,6-isomers, directly influencing LogP, boiling point, and target-binding affinity. For instance, in a Trypanosoma brucei trypanothione synthetase (TbTryS) inhibitor series, the 2,5-difluorophenyl substituent yielded an IC₅₀ of 6.1 µM, whereas analogous substituents showed varying potencies—a clear demonstration that isosteric replacement is not tolerated without activity loss. [1] These quantitative differences mean that procurement decisions must be guided by specific structural requirements, not generic compound-class assumptions.

Positional isomer mismatch
The 2,5-difluoro pattern generates distinct electronic distribution and LogP compared to 2,4- or 2,6-isomers; isosteric replacement may alter permeability and binding properties.
Target-binding profile may not transfer
Published TbTryS inhibitor SAR shows that fluorine position influences activity; using a different isomer may lead to loss of the reported potency context.
Physicochemical handling differences
Boiling point and related thermal behavior differ among difluorophenylpropanenitrile isomers, affecting purification strategy and high-temperature reaction suitability.

3-(2,5-Difluorophenyl)propanenitrile vs. In-Class Analogs: A Quantitative Differentiation Guide


LogP-Driven Lipophilicity Advantage Over 2,4- and 2,6-Isomers

The 2,5-difluorophenyl substitution pattern confers a higher computed LogP (XLogP3 2.42) compared to the 2,4-isomer (XLogP3 2.1) and the 2,6-isomer (ACD/LogP 1.94). This 0.32–0.48 log unit increase in lipophilicity can significantly enhance membrane permeability and binding to hydrophobic protein pockets, making the 2,5-isomer preferable for lead optimization in cellular assays. [1]

Lipophilicity (LogP)
Context-dependent
2,5-isomer
2.42
2,4-isomer
2.1
2,6-isomer
1.94
Reported lipophilicity advantage may support permeability optimization
Computed XLogP3/ACD values; 2,6-isomer is a positional isomer
Physicochemical profiling Lipophilicity Medicinal chemistry

Higher Boiling Point for Purification and Thermal Stability Advantages

The target compound exhibits a predicted boiling point of 258.7±25.0 °C (at 760 mmHg), which is approximately 54 °C higher than that of 2-(2,6-difluorophenyl)propanenitrile (204.2±25.0 °C). This difference reflects distinct intermolecular forces stemming from the 2,5-di-fluorine orientation relative to the propanenitrile chain. A higher boiling point can simplify purification via distillation and improve thermal stability during high-temperature synthetic steps.

Boiling point
Data to verify
2,5-isomer
258.7°C
2,6-isomer
204.2°C
Higher boiling point may support thermal processing and distillation
Predicted ACD/Labs values; comparator is 2-propanenitrile isomer
Thermal stability Purification Process chemistry

Tighter Purity Specification Compared to 2,6-Isomer

Commercially, 3-(2,5-difluorophenyl)propanenitrile is routinely available at 98% purity (LeYan; Chemscene), whereas the 2,6-difluorophenyl positional analog is often supplied at 95% purity (ChemBase). This 3-percentage-point purity advantage can be critical in multi-step syntheses where impurities propagate into final products, affecting yield and regulatory compliance. [1]

Purity specification
Specification review
Typical 98% (2,5-isomer) vs 95% (2,6-analog)
Higher purity specification may improve assay reproducibility
Supplier-reported values; comparator is a positional isomer
Chemical purity Quality control Procurement

Class-Level Evidence: 2,5-Difluorophenyl Substituent Activity in Trypanothione Synthetase Inhibition

In a published Trypanosoma brucei trypanothione synthetase (TbTryS) inhibitor series, the 2,5-difluorophenyl substituent (compound 53) exhibited an IC₅₀ of 6.1 µM, comparable to the 2,5-dichlorophenyl analog (IC₅₀ 6.3 µM) but distinct from the 4-acetylphenyl analog (IC₅₀ 8.7 µM). This demonstrates that the 2,5-difluorophenyl motif provides a specific activity profile—retaining potency while offering different electronic and metabolic properties compared to chloro- or acetyl-substituents. [1]

TryS inhibition
Class-level
2,5-Difluorophenyl substituent IC₅₀ 6.1 µM (TbTryS), comparable to 2,5-dichloro (6.3 µM)
Reported class-level potency; supports TryS-targeting SAR without chlorinated substitution context
Data from published inhibitor series (Spinks et al.); not measured on free nitrile
Enzyme inhibition Structure-activity relationship Neglected tropical diseases

When to Select 3-(2,5-Difluorophenyl)propanenitrile: Research and Industrial Application Scenarios


Synthesis of Trypanothione Synthetase (TryS) Inhibitors for Antiparasitic Drug Discovery

For programs targeting TryS in Trypanosoma brucei, the 2,5-difluorophenyl moiety has been validated in published inhibitor series with an IC₅₀ of 6.1 µM. Procuring 3-(2,5-difluorophenyl)propanenitrile as an intermediate ensures that the critical 2,5-substitution pattern—and its equipotency to dichloro analogs without the associated halogen toxicity risks—is incorporated from the earliest synthetic steps. [1]

Lead Optimization Requiring Enhanced Lipophilicity Without Additional Molecular Weight

When medicinal chemistry campaigns demand a building block with elevated LogP, the 2,5-isomer (LogP 2.42) provides a measurable advantage over 2,4- and 2,6-isomers. This property is valuable for improving blood–brain barrier penetration or for targeting lipophilic enzyme pockets, without increasing molecular bulk or introducing additional heteroatoms. [2]

Multi-Step Synthesis Requiring High-Temperature Reaction Conditions or Distillation Purification

The higher boiling point (258.7 °C) of the 2,5-isomer relative to the 2,6-isomer (204.2 °C) makes it the preferred choice for synthetic routes involving elevated temperatures or vacuum distillation. Its thermal stability window can simplify process-scale purification and reduce degradation during prolonged heating. [3]

Reproducible Biological Assays Demanding High-Purity Starting Material

In cell-based or enzymatic assays where minor impurities can skew IC₅₀ or cytotoxicity readouts, the 98% purity specification of the 2,5-isomer—versus the 95% typical of the 2,6-isomer—provides greater confidence in data reproducibility. Researchers can minimize pre-assay purification steps, accelerating screening workflows. [3]

Application
Selection Property
Validation Focus
TryS inhibitor synthesis research
2,5-Difluorophenyl pattern with reported TryS activity comparable to dichloro analogs
Activity in TbTryS enzymatic assay and SAR expansion
Lipophilicity-driven lead optimization
Higher computed LogP relative to 2,4- and 2,6-isomers
Permeability and hydrophobic pocket binding assessment
High-temperature synthetic routes
Higher boiling point than 2,6-analog
Thermal stability and distillation purification compatibility
Reproducible biological assays
Higher purity specification relative to 2,6-isomer
Impurity control for sensitive enzymatic or cellular assays
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